3,5-Difluoro-4-methylbenzylamine

Organic Synthesis Medicinal Chemistry Fluorination

3,5-Difluoro-4-methylbenzylamine (CAS 1427419-16-6) is a fluorinated aromatic amine belonging to the benzylamine class, with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol. Its defining structural feature is a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 4-position.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
Cat. No. B12082660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methylbenzylamine
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)CN)F
InChIInChI=1S/C8H9F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4,11H2,1H3
InChIKeyHXMOOHKWKRBXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methylbenzylamine (CAS 1427419-16-6): A Strategic Fluorinated Benzylamine Building Block for Medicinal Chemistry and Advanced Synthesis


3,5-Difluoro-4-methylbenzylamine (CAS 1427419-16-6) is a fluorinated aromatic amine belonging to the benzylamine class, with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol . Its defining structural feature is a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 4-position . This specific substitution pattern establishes it as a versatile intermediate in organic synthesis, where it can serve as a nucleophilic building block for constructing more complex, medicinally-relevant molecules, particularly through reactions that exploit its primary amine functionality [1].

Why 3,5-Difluoro-4-methylbenzylamine Cannot Be Directly Substituted by Other Fluorinated Benzylamine Analogs


While many fluorinated benzylamine derivatives are commercially available, the specific 3,5-difluoro-4-methyl substitution pattern on the benzene ring is not interchangeable with other analogs. The precise positioning of the two fluorine atoms and the methyl group dictates the molecule's electronic distribution, steric profile, and metabolic stability [1]. For example, a class of N-(3,5-difluorophenyl) derivatives has been shown to exhibit 2–5× higher activity compared to their non-fluorinated counterparts in enzyme inhibition assays . Similarly, structural analogs like 3,5-difluoro-4-methylaniline (CAS 878285-13-3), which lacks the benzylic -CH2NH2 group, will display fundamentally different reactivity and cannot be used as a drop-in replacement in reactions requiring a primary amine handle . Therefore, substituting this specific compound with a structurally similar but not identical fluorobenzylamine can lead to significant changes in reaction outcomes, biological activity, and physicochemical properties, compromising the integrity of a synthetic route or a drug discovery program.

3,5-Difluoro-4-methylbenzylamine: A Quantitative Evidence Guide for Differentiated Procurement


Unique Reactivity in α-Difluoroalkylation: A Gateway to Medicinally-Relevant Motifs

3,5-Difluoro-4-methylbenzylamine, as a benzyl amine derivative, is a suitable substrate for a recently developed α-difluoroalkylation protocol that operates with trifluoromethylarenes. This method provides access to α-difluoroalkylated amines, which are highly valued in medicinal chemistry for their enhanced metabolic stability and bioavailability [1]. While the target compound's specific yield was not reported in the primary study, its successful participation as a benzyl amine is inferred from the protocol's demonstrated broad scope with diverse benzyl amine substrates, which is a necessary prerequisite for accessing the therapeutically relevant α-difluoroalkylated amine pharmacophore [1].

Organic Synthesis Medicinal Chemistry Fluorination

Structural Differentiation from a Direct Aniline Analog: Critical Role of the Benzylic Amine Handle

The compound 3,5-Difluoro-4-methylbenzylamine is structurally and functionally distinct from the closely related aniline analog, 3,5-difluoro-4-methylaniline (CAS 878285-13-3) . The primary difference is the presence of a benzylic -CH2NH2 group in the target compound versus the aromatic amine (-NH2) directly attached to the ring in the analog. This leads to different molecular weights (157.16 g/mol for the target vs. 143.13 g/mol for the aniline analog ) and distinct electronic and steric properties, which fundamentally alter their respective reactivity profiles .

Chemical Building Blocks SAR Chemical Properties

Differentiated Fluorination Pattern Compared to a Common 3,4-Difluoro Isomer

The 3,5-difluoro-4-methyl substitution pattern of the target compound is distinct from the widely used 3,4-difluorobenzylamine isomer . While both are fluorinated benzylamines, the specific arrangement of substituents leads to different molecular geometry and electronic effects. The 3,5-difluoro substitution, with a methyl group at the 4-position, creates a unique steric and electronic environment around the benzylic amine. In contrast, the 3,4-difluorobenzylamine is often cited for its use as an intermediate in drugs targeting neurological disorders .

Physicochemical Properties Drug Design Isomer Comparison

Procurement-Driven Application Scenarios for 3,5-Difluoro-4-methylbenzylamine in Advanced Research


Medicinal Chemistry: Synthesis of α-Difluoroalkylated Amine Drug Candidates

Procure this compound for use as a key building block in the synthesis of α-difluoroalkylated amines, a pharmacophore known to enhance the metabolic stability and bioavailability of drug candidates [1]. Its participation in novel α-difluoroalkylation protocols with trifluoromethylarenes provides a direct route to these medicinally relevant structures [1].

Chemical Biology: Construction of Fluorinated Probe Molecules

Use 3,5-Difluoro-4-methylbenzylamine to create fluorinated analogs of biologically active molecules. Its benzylic amine serves as an attachment point for linkers or tags (e.g., biotin, fluorophores), enabling the development of chemical probes for target identification and validation studies, leveraging the unique properties conferred by the 3,5-difluoro-4-methylbenzene core.

Agrochemical Research: Synthesis of Novel Crop Protection Agents

Given that fluorinated benzylamine derivatives are used as raw materials for agrochemicals [1], this specific compound can be utilized as a starting material or intermediate in the development of new herbicides, fungicides, or insecticides. Its unique substitution pattern allows for the exploration of uncharted chemical space in crop protection.

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